molecular formula C7H8N2O5S B8719002 3-Amino-6-nitrotoluene-4-sulphonic acid CAS No. 41521-55-5

3-Amino-6-nitrotoluene-4-sulphonic acid

Cat. No. B8719002
Key on ui cas rn: 41521-55-5
M. Wt: 232.22 g/mol
InChI Key: FGHYCAHVTIVKDB-UHFFFAOYSA-N
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Patent
US03957860

Procedure details

18.3 g of 1-amino-3-methyl-4-nitrobenzene, 120 ml of chlorobenzene, 24 g of sulphamic acid and 12 ml of 1-methylpyrrolid-2-one are warmed to 120°C whilst stirring. The reaction mixture is stirred for 8 hours at this temperature. After cooling, the reaction mixture is filtered and the residue is washed with trichloroethylene and recrystallised from 200 ml of water. The crystals which have precipitated are filtered off, suspended in 100 ml of trichloroethylene, stirred for one hour at 75°C, separated from the organic solvent by filtration and dried at 80°C. 25 g (84% of theory) of yellow crystals, which according to thin layer chromatography are a single substance, of 1-amino-3-methyl-4-nitro-benzene-6 -sulphonic acid in the form of its ammonium salt [melting point 290° C (decomposition)]are obtained.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH3:11])[CH:3]=1.ClC1C=CC=CC=1.[S:19](=[O:23])(=[O:22])([OH:21])N>CN1CCCC1=O>[NH2:1][C:2]1[C:7]([S:19]([OH:23])(=[O:22])=[O:21])=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)[N+](=O)[O-])C
Name
Quantity
120 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
24 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
12 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 8 hours at this temperature
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
WASH
Type
WASH
Details
the residue is washed with trichloroethylene
CUSTOM
Type
CUSTOM
Details
recrystallised from 200 ml of water
CUSTOM
Type
CUSTOM
Details
The crystals which have precipitated
FILTRATION
Type
FILTRATION
Details
are filtered off
STIRRING
Type
STIRRING
Details
stirred for one hour at 75°C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
separated from the organic solvent by filtration
CUSTOM
Type
CUSTOM
Details
dried at 80°C

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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